Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonym Taxonomy

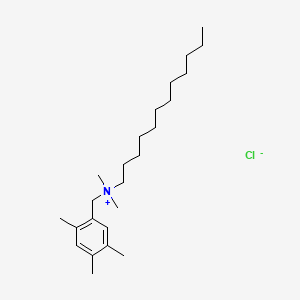

The compound’s systematic IUPAC name is dodecyl-dimethyl-[(2,4,5-trimethylphenyl)methyl]azanium chloride , reflecting its quaternary ammonium structure with a dodecyl chain (C12H25) and a 2,4,5-trimethylbenzyl substituent. Its molecular formula is C24H44ClN , with a molecular weight of 382.1 g/mol .

A taxonomy of synonyms and registry identifiers is provided below:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 53404-46-9 |

| UNII Code | 6L86UL036T |

| DSSTox Substance ID | DTXSID80895779 |

| Wikidata ID | Q27265088 |

| Common Synonyms | N,N-Dimethyl-N-lauryl-2,4,5-trimethylbenzylammonium chloride; ADBAC analog |

These identifiers are critical for cross-referencing in chemical databases and regulatory documents.

Molecular Architecture and Stereochemical Considerations

The compound consists of a central nitrogen atom bonded to:

- A dodecyl chain (C12H25) providing hydrophobic character.

- Two methyl groups (CH3) contributing to steric bulk.

- A 2,4,5-trimethylbenzyl group introducing aromaticity and electron-rich regions.

The quaternary ammonium center confers cationic charge, enabling interactions with anionic surfaces. Stereochemical isomerism is absent due to the nitrogen’s tetrahedral symmetry and lack of chiral centers. The SMILES notation (CCCCCCCCCCCC[N+](C)(C)CC1=C(C=C(C(=C1)C)C)C.[Cl-]) and InChI key (YFZJXASJOCYMLT-UHFFFAOYSA-M) encode its connectivity and stereochemistry.

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound are limited, studies on analogous quaternary ammonium salts reveal insights. For example, trimethylbenzylammonium hexachloroniobate crystallizes in an orthorhombic lattice (space group Pbcm) with ammonium cations stabilized by electrostatic interactions with chloride anions. In such structures, the benzyl group adopts a planar conformation, while alkyl chains exhibit gauche defects to minimize steric strain.

Molecular dynamics simulations suggest that the dodecyl chain in Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride adopts multiple conformations in solution, influenced by van der Waals interactions between methyl groups.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR :

13C NMR :

Infrared (IR) Spectroscopy

Key absorption bands include:

- C–H stretching : 2850–2960 cm-1 (alkyl chains).

- Aromatic C=C stretching : 1600–1450 cm-1.

- N+–C vibrations : 1480–1520 cm-1.

Mass Spectrometry (MS)

- Molecular ion peak : m/z 382.1 ([M]+).

- Fragmentation patterns :

- Loss of dodecyl chain (m/z 247).

- Cleavage of benzyl group (m/z 135).

Properties

CAS No. |

53404-46-9 |

|---|---|

Molecular Formula |

C24H44ClN |

Molecular Weight |

382.1 g/mol |

IUPAC Name |

dodecyl-dimethyl-[(2,4,5-trimethylphenyl)methyl]azanium;chloride |

InChI |

InChI=1S/C24H44N.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-25(5,6)20-24-19-22(3)21(2)18-23(24)4;/h18-19H,7-17,20H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

YFZJXASJOCYMLT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=C(C=C(C(=C1)C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Alkyl Halide Intermediate

The first step involves converting n-dodecanol to n-dodecyl chloride, which is a key intermediate. This is typically achieved by reacting n-dodecanol with thionyl chloride (SOCl2) in the presence of catalysts and solvents under controlled temperature and reaction time.

-

- Molar ratio of n-dodecanol to thionyl chloride: approximately 1:1.3 to 1.5.

- Catalyst: N,N-dimethylformamide (DMF) or amide series catalysts.

- Solvent: Petroleum ether or similar non-polar solvents.

- Temperature: 60–70 °C.

- Reaction time: 4–5 hours for gradual addition of thionyl chloride, with continuous removal of gaseous byproducts (SO2 and HCl) by vacuum pumping into alkaline water to neutralize waste gases.

-

- Slow titration of thionyl chloride is critical to control reaction violence and avoid bumping or explosion risks.

- Continuous removal of gaseous byproducts improves yield and safety.

- Post-reaction workup includes washing with saline and alkali solutions to neutralize residual acids, drying over anhydrous calcium chloride, and distillation to isolate n-dodecyl chloride with a boiling point around 258–261 °C.

- Yield: Approximately 90–95% with high purity (colorless or light yellow liquid).

Quaternization Reaction to Form the Final Product

The second step is the quaternization of n-dodecyl chloride with dimethyl 2,4,5-trimethylbenzyl amine or trimethylamine derivatives to form the quaternary ammonium salt.

-

- Molar ratio of n-dodecyl chloride to tertiary amine: about 1:1.2.

- Solvent: Polar organic solvents such as acetonitrile.

- Temperature: Approximately 85–95 °C (commonly 90 ± 5 °C).

- Pressure: Conducted in a sealed autoclave or high-pressure reactor at 0.3–0.5 MPa.

- Reaction time: 6–8 hours.

-

- The reaction is performed under sealed conditions to maintain pressure and solvent integrity.

- After reaction completion, the crude product is isolated by cooling and centrifugation.

- Purification involves washing the crude product multiple times with anhydrous ether to remove impurities.

- Drying is performed by vacuum drying, air flow drying, or freeze drying to achieve high purity.

- Final product is a white solid with a melting point around 240 °C (decomposition).

- Yield: Approximately 94% with purity up to 99%.

| Step | Reactants & Ratios | Catalyst/Solvent | Conditions (Temp, Time, Pressure) | Workup & Purification | Yield & Purity |

|---|---|---|---|---|---|

| 1 | n-Dodecanol : Thionyl chloride = 1:1.3-1.5 | N,N-Dimethylformamide, Petroleum ether | 60–70 °C, 4–5 h, vacuum gas removal | Wash with saline, alkali; dry; distill | 90–95%, high purity |

| 2 | n-Dodecyl chloride : Tertiary amine = 1:1.2 | Acetonitrile | 90 ± 5 °C, 6–8 h, 0.3–0.5 MPa sealed reactor | Wash with anhydrous ether; vacuum/air drying | 94%, purity ~99% |

- The use of slow addition of thionyl chloride and continuous gas removal significantly improves safety and yield in the first step.

- Avoidance of toxic reagents such as pyridine (used in some older methods) reduces environmental and health hazards.

- The sealed high-pressure reactor in the second step ensures efficient quaternization with minimal side reactions.

- Washing and drying protocols are critical to remove residual solvents and unreacted materials, ensuring product purity suitable for industrial and clinical applications.

- The described method fills a gap in industrial production by providing a cost-effective, high-yield, and environmentally safer synthesis route.

The preparation of dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride is effectively achieved through a two-step synthesis involving:

- Conversion of n-dodecanol to n-dodecyl chloride via thionyl chloride reaction under controlled conditions with catalyst and solvent.

- Subsequent quaternization with dimethyl 2,4,5-trimethylbenzyl amine in a polar solvent under sealed, pressurized heating.

This method yields a high-purity product with excellent yield, suitable for industrial scale-up and diverse applications in disinfectants and surfactants. The process improvements focus on safety, environmental impact, and cost efficiency, making it a robust approach for manufacturing this important quaternary ammonium compound.

- Patent CN1247859A detailing the synthesis of dodecyl trimethyl ammonium chloride with process parameters and improvements.

- Industrial chemical supplier data summarizing synthesis and properties of this compound.

- Additional patent CN1078584C describing synthesis technology with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group . It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, as well as oxidizing and reducing agents . The reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the quaternary ammonium group .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride has the molecular formula and a molecular weight of approximately 320 g/mol. It is typically found as a colorless to pale yellow liquid or crystalline powder that is soluble in water and organic solvents such as ethanol. The compound exhibits excellent emulsifying, wetting, and dispersing properties, making it valuable in various industrial applications.

The antimicrobial action of this compound primarily involves disrupting microbial cell membranes, leading to cell lysis. This mechanism makes it particularly effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae .

Healthcare and Sanitation

This compound is extensively used as a disinfectant in healthcare settings. Its dual biocidal and detergent properties ensure high efficacy against pathogens at low concentrations. It is commonly included in formulations for cleaning and sanitizing surfaces in hospitals and clinics .

Agriculture

In agricultural applications, this compound serves as an effective biocide for controlling pests and diseases. It has been shown to enhance the effectiveness of other pesticides when used in combination, providing a synergistic effect against resistant pests like Spodoptera exigua (Hübner) . Furthermore, it reduces the need for harmful antibiotics in aquaculture by improving hygiene standards .

Water Treatment

This compound is utilized in water treatment processes as an algaecide and disinfectant. Its ability to control microbial growth makes it suitable for maintaining water quality in swimming pools and effluent treatment facilities .

Textile Industry

In the textile sector, this compound acts as a moth repellent and is used as a permanent retarder during the dyeing process of acrylic fibers with cationic dyestuffs. Its effectiveness in preventing mold growth on textiles enhances product lifespan .

Timber Protection

The compound is increasingly replacing chlorinated biocides in wood protection due to environmental concerns. It exhibits excellent fungicidal properties that protect timber from decay while being biodegradable .

Efficacy Against Microbial Contamination

A study demonstrated that this compound effectively reduced bacterial loads on contaminated surfaces within minutes of application. The study highlighted its potential for rapid disinfection in clinical environments .

Synergistic Effects in Pest Control

Research involving the use of this compound alongside chlorpyrifos showed significant enhancement factors against S. exigua, indicating its potential role as a synergist in pest management strategies .

Safety and Environmental Considerations

While this compound is generally considered low in toxicity at recommended concentrations, concerns have been raised regarding its environmental impact and effects on non-target species. Studies indicate that prolonged exposure can disrupt cellular functions in aquatic organisms . Regulatory bodies such as the FDA have classified it as a Category III antiseptic active ingredient, necessitating further safety evaluations .

Mechanism of Action

The antimicrobial action of dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayers of microbial cells, leading to the dissociation of lipid bilayers and disruption of intermolecular interactions . This results in the leakage of cellular contents and eventual cell death .

Comparison with Similar Compounds

Structural Differences

The key structural distinctions between the target compound and analogous QACs lie in:

- Alkyl Chain Length : The dodecyl (C12) chain contrasts with longer chains (e.g., hydrogenated tallow, C16–C18) in other benzyl ammonium chlorides.

- Benzyl Substitutions : The 2,4,5-trimethylbenzyl group differentiates it from unsubstituted benzyl (e.g., dodecyl dimethyl benzyl ammonium chloride) or chlorinated derivatives (e.g., 2,4-dichlorobenzyl chloride).

Table 1: Structural and Functional Comparison

| Compound Name | Alkyl Chain | Benzyl Substituents | Key Applications |

|---|---|---|---|

| Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride | C12 | 2,4,5-trimethyl | Industrial water treatment, biofilm control |

| Dodecyl dimethyl benzyl ammonium chloride | C12 | None | Cooling water systems, algae inhibition |

| Hydrogenated tallow benzyl dimethyl ammonium chloride | C16–C18 | None | Broad-spectrum disinfection, surface cleaning |

| Di(hydrogenated tallow)benzyl methyl ammonium chloride | 2 × C16–C18 | None | Heavy-duty emulsification, corrosion inhibition |

| Dimethyl ammonium chloride | None | None | Laboratory reagent, intermediate synthesis |

Physicochemical Properties

- Solubility : The standard dodecyl dimethyl benzyl ammonium chloride is highly water-soluble and weakly alkaline . The 2,4,5-trimethyl substitution likely reduces water solubility due to increased hydrophobicity but enhances compatibility with organic solvents.

- Stability : Methyl groups on the benzyl ring improve resistance to hydrolysis compared to chlorinated derivatives (e.g., 2,4-dichlorobenzyl chloride), which may degrade under high pH or UV exposure .

Antimicrobial Efficacy

- Spectrum : QACs with longer alkyl chains (e.g., hydrogenated tallow) exhibit broader antimicrobial activity, particularly against gram-negative bacteria. The trimethylbenzyl variant may target gram-positive bacteria and fungi more effectively due to optimized membrane penetration .

- Biofilm Control : The target compound’s slime-stripping and dispersing properties surpass simpler QACs like dimethyl ammonium chloride, which lacks surfactant functionality .

Toxicity and Environmental Impact

All benzyl ammonium chlorides exhibit low acute toxicity and minimal bioaccumulation. However, the trimethyl variant’s higher lipophilicity may increase persistence in lipid-rich environments, necessitating careful dosing in aquatic systems .

Biological Activity

Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride, a quaternary ammonium compound (QAC), exhibits significant biological activity, particularly as an antimicrobial agent. This article provides an overview of its properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic dodecyl chain and a positively charged quaternary ammonium group. This structure enhances its ability to interact with microbial membranes, leading to its antimicrobial efficacy.

The primary mechanism by which this compound exerts its biological activity is through disruption of microbial cell membranes. The hydrophobic tail integrates into the lipid bilayer of bacterial membranes, increasing permeability and ultimately leading to cell lysis. This compound has shown effectiveness against a broad spectrum of pathogens, including bacteria, fungi, and enveloped viruses.

Efficacy Against Bacteria

Research indicates that this compound demonstrates high bactericidal activity against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Exhibits significant susceptibility with a rapid kill rate.

- Escherichia coli : Also shows considerable sensitivity, although Gram-negative bacteria typically exhibit more resilience to QACs compared to Gram-positive organisms .

Comparative Studies

Table 1 summarizes the comparative antibacterial efficacy of this compound against other QACs:

| Compound | Bactericidal Activity (Phenol Coefficient) | Speed of Kill (minutes) |

|---|---|---|

| This compound | High | < 5 |

| Benzalkonium Chloride | Moderate | 10 |

| Didecyl Dimethyl Ammonium Chloride | High | < 5 |

Applications in Various Fields

This compound is utilized in several applications:

- Disinfectants : Effective in formulations for hard surface sanitization due to its stability in the presence of organic matter .

- Industrial Cleaning : Commonly used in cleaning agents for food processing and healthcare settings.

- Agriculture : Employed as a biocide in agricultural products for pest control .

Case Studies

- Germicidal Compositions : A study demonstrated that formulations containing this compound maintained high germicidal activity even in the presence of hard water and organic soil. This property makes it particularly valuable for sanitizing surfaces that are regularly exposed to contaminants .

- Comparative Toxicity Studies : Chronic toxicity studies have been conducted to assess the safety profile of this compound. Results indicated minimal adverse effects at effective concentrations used for disinfection purposes .

- Efficacy in Real-world Conditions : In practical applications such as hospital disinfectants, the compound has shown superior performance over traditional disinfectants like benzalkonium chloride when tested against biofilms and organic loads .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Dodecyl dimethyl benzyl ammonium chloride (DDBAC) with high purity?

- Methodology : Synthesize DDBAC via alkylation of dimethylbenzylamine with dodecyl chloride under controlled reflux conditions. Purification involves vacuum distillation to remove excess reactants, followed by recrystallization in ethanol to achieve >97% purity. Monitor reaction progress using FTIR to confirm quaternary ammonium bond formation (C-N⁺ stretching at 1,480–1,450 cm⁻¹) .

- Data Validation : Compare impurity profiles (e.g., residual alkyl halides) using GC-MS between lab-synthesized and commercial batches .

Q. What is the mechanism of DDBAC’s antimicrobial activity at the cellular level?

- Methodology : Use fluorescent probes (e.g., propidium iodide) to assess membrane integrity in E. coli or S. aureus exposed to DDBAC. Quantify potassium ion leakage via atomic absorption spectroscopy to confirm membrane disruption .

- Experimental Design : Conduct time-kill assays at varying concentrations (0.1–10 ppm) and pH (5–9) to evaluate biocidal efficacy under different environmental conditions .

Q. How can DDBAC be quantified in aqueous systems with coexisting surfactants?

- Methodology : Employ HPLC-MS with a C18 column and electrospray ionization (ESI) in positive ion mode. Optimize mobile phase (acetonitrile/water with 0.1% formic acid) to separate DDBAC from interferents like sodium dodecyl sulfate .

- Sample Prep : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges for preconcentration and matrix cleanup .

Advanced Research Questions

Q. How does DDBAC’s adsorption behavior vary across soil types, and what factors drive its leaching potential?

- Methodology : Conduct batch equilibration studies using three soils (silt, sand, clay) spiked with DDBAC (10–100 mg/kg). Measure adsorption isotherms (Freundlich/Langmuir models) and leaching rates via column experiments. Analyze organic matter content via loss-on-ignition to correlate with adsorption capacity .

- Advanced Analysis : Use synchrotron-based X-ray spectroscopy to map DDBAC-soil particle interactions at micron resolution .

Q. What are the inhibitory effects of DDBAC on microbial communities in wastewater treatment systems?

- Methodology : Perform respirometry assays with activated sludge exposed to DDBAC (0.5–5 mg/L). Monitor oxygen uptake rates (OUR) and phosphate release/uptake to assess metabolic inhibition in Candidatus Accumulibacter populations .

- Molecular Tools : Apply 16S rRNA sequencing to track shifts in microbial diversity and qPCR to quantify functional genes (e.g., ppk1 for phosphorus metabolism) .

Q. How does DDBAC interact with other surfactants to enhance or antagonize mineral flotation efficiency?

- Methodology : Use a Hallimond tube to measure diaspore particle attachment to air bubbles in the presence of DDBAC (0.01–0.1 mM) and sodium oleate. Analyze bubble size distributions via high-speed photography and correlate with collector adsorption using zeta potential measurements .

- Synergy Testing : Optimize surfactant ratios via response surface methodology (RSM) to maximize recovery rates .

Q. What degradation pathways dominate for DDBAC under advanced oxidation processes (AOPs)?

- Methodology : Treat DDBAC (10 ppm) with UV/H₂O₂ or Fenton’s reagent. Identify transient radicals (e.g., •OH) using electron paramagnetic resonance (EPR) and track degradation products via LC-QTOF-MS. Propose pathways based on detected intermediates (e.g., dealkylation products) .

Q. Can DDBAC’s alkyl chain length and substituent positioning be modified to improve bioactivity while reducing ecotoxicity?

- Methodology : Synthesize analogs (e.g., tetradecyl or hexadecyl variants) via nucleophilic substitution. Test antimicrobial efficacy (MIC/MBC) against biofilms and compare EC50 values in Daphnia magna toxicity assays .

- Computational Modeling : Perform molecular dynamics simulations to predict membrane penetration efficiency based on alkyl chain hydrophobicity and charge distribution .

Tables for Key Data

Table 1 : Comparative Adsorption of DDBAC in Soils

| Soil Type | Organic Matter (%) | Freundlich Kf (mg/kg) | 1/n | Leaching Potential (%) |

|---|---|---|---|---|

| Silt | 2.1 | 12.3 | 0.89 | 18.5 |

| Sand | 0.7 | 5.8 | 0.95 | 42.1 |

| Clay | 3.5 | 20.6 | 0.76 | 9.3 |

| Source: Adapted from soil adsorption studies |

Table 2 : Antimicrobial Efficacy of DDBAC Analogs

| Analog | MIC (S. aureus) (ppm) | EC50 (Daphnia magna) (ppm) |

|---|---|---|

| DDBAC (C12) | 0.8 | 2.3 |

| Tetradecyl variant (C14) | 0.5 | 1.7 |

| Hexadecyl variant (C16) | 0.6 | 4.1 |

| Data derived from structure-activity relationship studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.